cis-Tetrahydrofuran-3,4-diol

Catalog No.
S567756
CAS No.
4358-64-9
M.F
C4H8O3
M. Wt
104.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Tetrahydrofuran-3,4-diol

CAS Number

4358-64-9

Product Name

cis-Tetrahydrofuran-3,4-diol

IUPAC Name

(3R,4S)-oxolane-3,4-diol

Molecular Formula

C4H8O3

Molecular Weight

104.1 g/mol

InChI

InChI=1S/C4H8O3/c5-3-1-7-2-4(3)6/h3-6H,1-2H2/t3-,4+

InChI Key

SSYDTHANSGMJTP-ZXZARUISSA-N

SMILES

C1C(C(CO1)O)O

Synonyms

(3R,4S)-Tetrahydrofuran-3,4-diol; (3S,4R)-Tetrahydrofuran-3,4-diol; Erythritan; Erythritol-1,4-anhydride; cis-3,4-Dihydroxyoxolane; cis-3,4-Dihydroxytetrahydrofuran; cis-Oxolane-3,4-diol; cis-Tetrahydrofuran-3,4-diol; meso-3,4-Dihydroxytetrahydrofura

Canonical SMILES

C1C(C(CO1)O)O

Isomeric SMILES

C1[C@H]([C@H](CO1)O)O

Synthesis and Functionalization

cis-Tetrahydrofuran-3,4-diol (also known as 1,4-anhydroerythritol) is a small organic molecule with a cyclic structure containing four carbon atoms, eight hydrogen atoms, and three hydroxyl groups. Researchers have explored various methods for synthesizing cis-tetrahydrofuran-3,4-diol, which can be useful for studying its properties and potential applications. For instance, one study describes its preparation from readily available starting materials [].

Beyond synthesis, scientists have investigated methods to modify cis-tetrahydrofuran-3,4-diol with different functional groups. This functionalization allows researchers to probe the molecule's reactivity and create new materials with tailored properties [].

Potential Applications

One area of research involving cis-tetrahydrofuran-3,4-diol focuses on its use as a building block for more complex molecules. Scientists have explored incorporating cis-tetrahydrofuran-3,4-diol into larger structures with potential applications in medicine and materials science [, ].

Cis-Tetrahydrofuran-3,4-diol, also known as 1,4-anhydroerythritol, is a cyclic organic compound with the molecular formula C4_4H8_8O3_3. It features a tetrahydrofuran ring with hydroxyl groups at the 3 and 4 positions. This compound is characterized by its unique structure that allows for various chemical transformations and biological interactions. The cis configuration of the hydroxyl groups plays a significant role in its reactivity and properties, making it a valuable compound in organic synthesis and medicinal chemistry .

  • Acylation: The hydroxyl groups can react with acyl chlorides or anhydrides to form esters. This reaction is facilitated by the presence of the tetrahydrofuran ring, which can stabilize the transition state.
  • Oxidation: The hydroxyl groups can be oxidized to carbonyls, leading to the formation of aldehydes or ketones depending on the reaction conditions.
  • Self-Cyclization: Under oxidative conditions, cis-tetrahydrofuran-3,4-diol can undergo self-cyclization to form new protecting groups. This property is particularly useful in synthetic organic chemistry .

Cis-Tetrahydrofuran-3,4-diol exhibits various biological activities that make it of interest in medicinal chemistry:

  • Antioxidant Properties: The compound has shown potential as an antioxidant, which may help in mitigating oxidative stress in biological systems.
  • Antimicrobial Activity: Preliminary studies suggest that cis-tetrahydrofuran-3,4-diol possesses antimicrobial properties, making it a candidate for further investigation in drug development.
  • Role in Protecting Groups: Its ability to form protecting groups that can be removed under specific conditions makes it useful in synthetic pathways for biologically active compounds .

Several methods are available for synthesizing cis-tetrahydrofuran-3,4-diol:

  • From Tetrahydrofuran: Starting from tetrahydrofuran, this compound can be synthesized through dihydroxylation using reagents like osmium tetroxide or potassium permanganate.
  • Reduction of Sugars: It can also be derived from sugars through reduction processes that convert the sugar alcohols into the corresponding tetrahydrofuran derivatives.
  • Chemical Transformations: Various chemical transformations involving protective group strategies can yield cis-tetrahydrofuran-3,4-diol from simpler precursors .

Cis-Tetrahydrofuran-3,4-diol finds applications across several fields:

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules and pharmaceuticals.
  • Protecting Group Chemistry: Its ability to form stable protecting groups makes it valuable in multi-step organic syntheses.
  • Material Science: Research is ongoing into its potential use in polymers and other materials due to its unique structural properties .

Research into the interactions of cis-tetrahydrofuran-3,4-diol with other molecules has revealed insights into its reactivity and potential applications:

  • Hydrogen Bonding: Studies have shown that hydrogen bonding interactions involving the hydroxyl groups can influence its reactivity and stability.
  • Enzyme Interactions: Investigations into how this compound interacts with various enzymes have provided insights into its biological mechanisms and potential therapeutic uses .

Cis-tetrahydrofuran-3,4-diol shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
TetrahydrofuranCyclic etherLacks hydroxyl groups; more stable but less reactive
1,2-DihydroxybutaneLinear diolDifferent connectivity; less cyclic stability
1,4-DihydroxybutaneLinear diolSimilar functional groups but lacks cyclic structure
GlycerolTriolContains three hydroxyl groups; more hydrophilic

Cis-tetrahydrofuran-3,4-diol's unique cyclic structure combined with its specific hydroxyl positioning distinguishes it from these similar compounds. Its reactivity patterns and biological activities are also influenced by these structural features .

XLogP3

-1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

22554-74-1
59727-71-8

Dates

Modify: 2023-08-15

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